5-Methyl-N-phenylisoxazole-3-carboxamide is a heterocyclic compound belonging to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. This compound is of considerable interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The systematic name reflects its structure, indicating the presence of both a methyl group and a phenyl group attached to the isoxazole ring.
The synthesis of 5-Methyl-N-phenylisoxazole-3-carboxamide typically involves several key steps:
The synthesis can be optimized for industrial production by employing continuous flow reactors and other advanced technologies to improve yield and reduce costs.
5-Methyl-N-phenylisoxazole-3-carboxamide possesses a specific molecular structure that influences its chemical behavior and biological activity. The compound's structure can be represented as follows:
The isoxazole ring contributes to the compound's unique reactivity, while substituents like the methyl and phenyl groups affect its lipophilicity and binding affinity to biological targets.
5-Methyl-N-phenylisoxazole-3-carboxamide can undergo various chemical reactions:
These reactions are typically conducted in organic solvents like dichloromethane or ethanol under controlled temperatures.
The mechanism of action for 5-Methyl-N-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it has been shown to inhibit enzymes involved in cancer cell proliferation, contributing to reduced tumor growth. The precise molecular targets depend on the context of use and specific applications being investigated.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) are commonly employed to characterize this compound during synthesis .
5-Methyl-N-phenylisoxazole-3-carboxamide has numerous scientific applications:
Research continues into its potential therapeutic applications, particularly regarding its efficacy against cancer and inflammatory diseases .
5-Methyl-N-phenylisoxazole-3-carboxamide (CAS: 144537-05-3) represents a strategically optimized scaffold within heterocyclic drug discovery. Its molecular architecture combines three critical elements:
This compound’s physicochemical properties make it an ideal precursor for structure-activity relationship (SAR) exploration:
Table 1: Key Physicochemical Properties
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₁H₁₀N₂O₂ | Balanced heteroatom composition |
Molecular Weight | 202.21 g/mol | Compliant with Lipinski's Rule of Five [2] |
logP | ~3.36 (Predicted) | Optimal membrane permeability |
Hydrogen Bond Acceptors | 3 | Target engagement capability |
Hydrogen Bond Donors | 1 | Solubility and binding balance |
The carboxamide bridge’s role is particularly noteworthy, serving as a bioisosteric replacement for ester or ketone functionalities in prototypical kinase inhibitors. This modification enhances metabolic stability while preserving target affinity, as demonstrated in xanthine oxidase inhibitor designs where similar isoxazole-carboxamides achieved IC₅₀ values of 0.13 μM [6]. In anticancer applications, derivatives of this scaffold exhibit dual mechanisms – microtubule disruption and kinase inhibition – making it a versatile template for polypharmacology approaches [5] [8].
The evolution of isoxazole therapeutics provides essential context for understanding 5-methyl-N-phenylisoxazole-3-carboxamide's significance:
Foundational Discoveries (Pre-2000)
Modern Developments (2000-Present)
Table 2: Evolution of Key Isoxazole Carboxamide Therapeutics
Compound | Therapeutic Area | Key Advancement |
---|---|---|
Sulfamethoxazole | Antibacterial | Validated isoxazole bioavailability |
Acivicin | Anticancer (Phase II) | Demonstrated tumor growth inhibition |
5-Methyl-N-phenylisoxazole-3-carboxamide derivatives | Anticancer/XOI | Nanocarrier-enabled potency enhancement |
Leflunomide analogs | Antiproliferative | S-phase cell cycle arrest in bladder cancer |
Contemporary research on 5-methyl-N-phenylisoxazole-3-carboxamide focuses on three strategic frontiers:
Table 3: Anticancer Activity Profile of Select Derivatives
Derivative | Hep3B (μM) | HeLa (μM) | B16F1 (μM) | Selectivity Index (vs LX-2) |
---|---|---|---|---|
2a | 8.02 | 0.91 | 7.55 | >14x |
2e | >40 | 15.20 | 0.079 | >1266x |
Doxorubicin | 2.23 | 0.45 | 0.056 | <1x |
Table 4: Current Research Focus Areas and Design Strategies
Therapeutic Goal | Design Strategy | Target Potency |
---|---|---|
Melanoma-specific agents | Nanoemulgel delivery systems | IC₅₀ < 0.04 μM |
Next-gen XOIs | 3-Cyanoindole-isoxazole hybrids | IC₅₀ < 0.1 μM |
Liver antifibrotics | Carboxamide N-alkylation | LX-2 inhibition < 0.5 μM |
Multi-targeted agents | Hybridization with combretastatin pharmacophores | Dual microtubule/kinase inhibition |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4